3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole
Description
Properties
IUPAC Name |
3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-(2,5-dichlorophenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl4N2O3S/c23-16-5-4-15(20(26)11-16)13-31-18-3-1-2-14(10-18)21-8-9-28(27-21)32(29,30)22-12-17(24)6-7-19(22)25/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMDBHZWLXHBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole typically involves the following steps:
Benzylation Reaction:
Phenylation: : Attachment of a phenyl group to the intermediate product using a cross-coupling reaction.
Sulfonylation: : Sulfonyl chloride is introduced to attach the sulfonyl group to the phenyl moiety.
Cyclization: : Finally, the formation of the pyrazole ring through a cyclization reaction with hydrazine.
Industrial Production Methods
Industrial production follows the same steps as the laboratory synthesis but on a larger scale. Adjustments are made to optimize yield and purity, including the use of high-efficiency solvents, catalysts, and specialized equipment to manage reaction conditions like temperature, pressure, and time.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Oxidative conditions can modify the functional groups attached to the aromatic rings, such as the chlorides or sulfonyl group.
Reduction: : This compound can undergo reductive reactions, which might affect the dichlorobenzyl or pyrazole moieties.
Substitution: : Electrophilic aromatic substitution is a common reaction for this compound, allowing further functionalization on the aromatic rings.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, H₂O₂
Reduction Reagents: : NaBH₄, LiAlH₄
Substitution Reagents: : Halides, nitrating agents
Major Products Formed
Major products include variously substituted pyrazole derivatives and chlorinated aromatic compounds, depending on the specific reactions undertaken.
Scientific Research Applications
Chemistry
Synthesis of novel heterocycles: : Used as a starting material or intermediate in the synthesis of complex heterocyclic compounds.
Catalysis: : Potential use in catalytic processes due to its complex structure and functional groups.
Biology and Medicine
Pharmaceuticals: : Studied for its potential use in developing drugs, particularly those targeting inflammatory pathways or cancer.
Biological Markers: : Used in bioassays to study its interaction with various biological pathways.
Industry
Material Science: : Applications in developing advanced materials due to its unique chemical properties.
Agriculture: : Potential use as a pesticide or herbicide.
Mechanism of Action
Mechanism
The mechanism by which 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole exerts its effects is primarily through interactions with cellular proteins and enzymes, altering their function.
Molecular Targets and Pathways
Enzymes: : Inhibits or modulates enzymes involved in inflammation or cell growth.
Pathways: : Affects signaling pathways like NF-κB or MAPK.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of the target compound and its analogs:
*Calculated based on molecular formula C₂₁H₁₄Cl₄N₂O₃S.
Key Observations
Functional Group Influence
- Sulfonyl vs. Sulfonamide vs. Sulfonamide derivatives (e.g., ) exhibit hydrogen-bonding capacity via NH groups, which may improve solubility but reduce membrane permeability compared to the sulfonyl group .
- Chlorination Patterns: The 2,4- and 2,5-dichloro substitutions in the target compound likely enhance lipophilicity and steric hindrance compared to mono-chlorinated or fluorinated analogs (e.g., 4-fluorobenzyl in ). This could translate to stronger target binding in hydrophobic enzyme pockets .
Physical and Spectral Properties
- Melting Points : Sulfonamide derivatives (e.g., ’s Compound 13, mp 180–181°C) exhibit higher melting points than sulfanyl analogs due to intermolecular hydrogen bonding . The target compound’s melting point is expected to be similarly elevated.
- IR Spectroscopy : Sulfonyl groups typically show strong absorptions near 1374 cm⁻¹ (asymmetric SO₂ stretch) and 1219 cm⁻¹ (symmetric SO₂ stretch), as seen in .
Biological Activity
The compound 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 514.4 g/mol. Its structure features a pyrazole core substituted with dichlorobenzyl and dichlorophenyl groups, which may influence its biological activity.
Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR signaling, making them potential candidates for cancer therapy .
- Anti-inflammatory Effects : These compounds often demonstrate significant anti-inflammatory properties by modulating inflammatory mediators .
- Antimicrobial Activity : Certain pyrazole derivatives exhibit potent antimicrobial effects against various bacterial and fungal strains .
Biological Activity Overview
| Activity Type | Mechanism/Target | References |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | |
| Anti-inflammatory | Modulation of cytokine release | |
| Antimicrobial | Inhibition of bacterial cell wall synthesis |
Case Studies and Research Findings
- Antitumor Efficacy :
- Anti-inflammatory Properties :
- Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
